![molecular formula C10H15NO B2775520 2-(Tert-butoxy)aniline CAS No. 127517-27-5](/img/structure/B2775520.png)
2-(Tert-butoxy)aniline
Overview
Description
2-(Tert-butoxy)aniline is a sterically hindered aniline . It participates in chemo- and regioselective copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids .
Synthesis Analysis
A catalyst for synthesizing 2-tert-butyl aniline and preparation method has been described in a patent . The synthesis involves the alkylation of aniline with methyl tert-butyl ether using a phosphotungstic acid (DTP)/HZSM-5 catalyst . Another synthesis approach involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Molecular Structure Analysis
2-(Tert-butoxy)aniline contains a total of 27 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) . The molecule contains a total of 27 atoms; 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Chemical Reactions Analysis
The thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been investigated . The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .
Mechanism of Action
Target of Action
2-(Tert-butoxy)aniline is a sterically hindered aniline . It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . The primary targets of this compound are the reactive sites on the 2-chlorobenzoic acids, where it facilitates the amination process .
Mode of Action
The compound interacts with its targets through a copper-catalyzed cross-coupling reaction . This reaction involves the transfer of an amino group from the 2-(Tert-butoxy)aniline to the 2-chlorobenzoic acid, resulting in the formation of a new carbon-nitrogen bond .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of n-heterocycles via sulfinimines . This process involves the formation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Pharmacokinetics
It is known that the compound is used in organic synthesis, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the reaction conditions and the presence of other reactants .
Result of Action
The result of the action of 2-(Tert-butoxy)aniline is the formation of new compounds through the copper-catalyzed cross-coupling reaction . This includes the synthesis of N-heterocycles via sulfinimines , which are important structural motifs in many natural products and therapeutically applicable compounds .
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)aniline |
Synthesis routes and methods
Procedure details
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